Irdabisant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Irdabisant, also known as CEP-26401, is a small molecule compound characterized primarily as a high-affinity antagonist and inverse agonist of the histamine H3 receptor. Its molecular formula is and it has a CAS registry number of 1005402-19-6. The compound is notable for its potential therapeutic applications in enhancing cognitive function and wakefulness, making it a subject of interest in the field of neuroscience and pharmacology .

- Oxidation: The compound can be oxidized to form various oxidized derivatives using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions modify functional groups on the molecule, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: This process involves replacing one functional group with another, utilizing various nucleophiles and electrophiles depending on the desired outcome .

The major products formed from these reactions vary based on specific conditions and reagents used.

Irdabisant exerts its effects primarily through antagonizing the histamine H3 receptor. This receptor plays a crucial role in regulating neurotransmitter release, including histamine, acetylcholine, and dopamine. By blocking this receptor, Irdabisant enhances the release of these neurotransmitters, which may lead to improved cognitive function and increased wakefulness. Preclinical studies have shown promise in its potential to treat cognitive disorders and schizophrenia .

The synthesis of Irdabisant involves a multi-step process:

- Formation of the Pyridazinone Core: This step typically involves the reaction of hydrazine with a diketone to form the pyridazinone ring.

- Functionalization: The core is then functionalized with various substituents to achieve the desired chemical structure.

In industrial settings, these synthetic routes are optimized for yield and purity to meet pharmaceutical standards .

Irdabisant has several applications across various fields:

- Pharmaceutical Research: It serves as a tool compound for studying histamine H3 receptor interactions.

- Cognitive Enhancement: Investigated for its potential effects on cognitive function in animal models.

- Neurology: Potential therapeutic applications in treating cognitive disorders and schizophrenia.

- Pharmaceutical Development: Used in developing new drugs targeting histamine receptors .

Studies involving Irdabisant have focused on its pharmacodynamics and pharmacokinetics. In clinical trials, it has demonstrated effects on sleep patterns and cognitive parameters at varying doses. For instance, lower doses showed positive effects on certain cognitive tests while higher doses negatively impacted sleep quality .

Several compounds exhibit similar properties to Irdabisant, particularly as histamine H3 receptor antagonists or inverse agonists. Here are some notable examples:

| Compound Name | Type | Key Features |

|---|---|---|

| Pitolisant | H3 receptor antagonist | Approved for narcolepsy treatment; enhances wakefulness. |

| JNJ-39220675 | H3 receptor antagonist | Investigated for cognitive enhancement. |

| BF-2649 | H3 receptor antagonist | Selective for H3 receptor; potential for treating sleep disorders. |

| A-331440 | H3 receptor inverse agonist | Promotes wakefulness; studied for cognitive effects. |

Uniqueness of Irdabisant

Irdabisant stands out due to its dual action as both an antagonist and an inverse agonist at the histamine H3 receptor, which allows it to enhance neurotransmitter release more effectively than many other compounds in its class. Its specific structural features contribute to its potency and selectivity, making it a valuable candidate for further research into cognitive enhancement therapies .

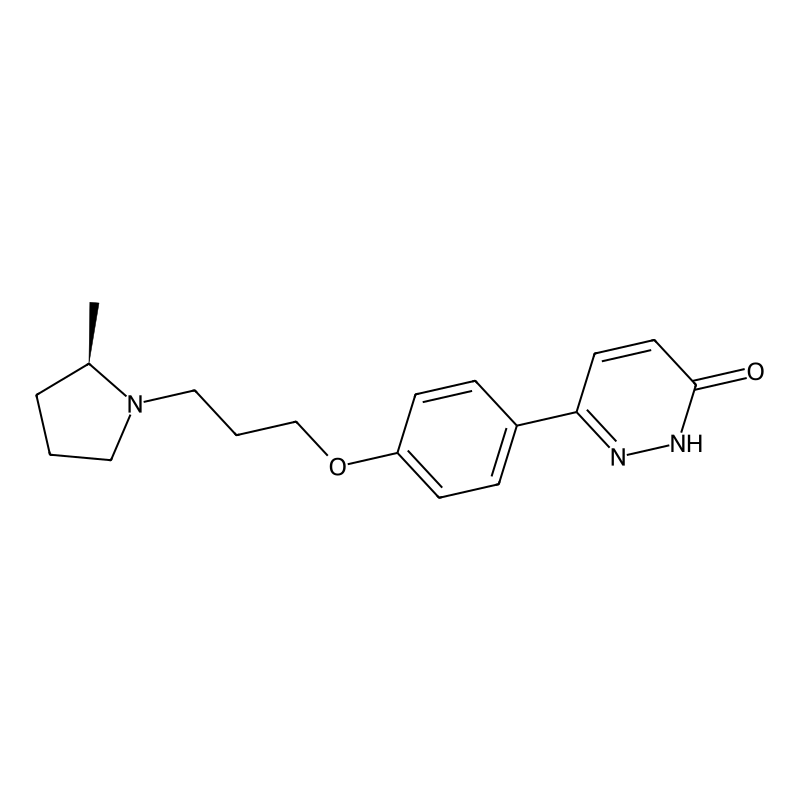

Irdabisant is chemically designated as 3-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]-1H-pyridazin-6-one under the International Union of Pure and Applied Chemistry (IUPAC) naming conventions. Its molecular formula is C₁₈H₂₃N₃O₂, and its SMILES notation is C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3. The compound features a pyridazine core with a phenyl substituent linked via a propoxy chain to a (2R)-2-methylpyrrolidine moiety, critical for its receptor-binding interactions.

CAS Registry Number and Molecular Specifications

Irdabisant is registered with the CAS number 1005402-19-6, while its hydrochloride salt carries 1005398-61-7. Key molecular specifications include:

| Property | Value | Source |

|---|---|---|

| CAS Number (Free Base) | 1005402-19-6 | |

| CAS Number (Hydrochloride) | 1005398-61-7 | |

| Molecular Weight (Free Base) | 313.4 g/mol | |

| Molecular Weight (Hydrochloride) | 349.9 g/mol |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH3 [HSA:11255] [KO:K04151]

Other CAS

Wikipedia

Dates

2: Hudkins RL, Josef KA, Becknell NC, Aimone LD, Lyons JA, Mathiasen JR, Gruner JA, Raddatz R. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hep t-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorg Med Chem Lett. 2014 Mar 1;24(5):1303-6. doi: 10.1016/j.bmcl.2014.01.061. Epub 2014 Jan 30. PubMed PMID: 24513042.

3: Josef KA, Aimone LD, Lyons J, Raddatz R, Hudkins RL. Synthesis of constrained benzocinnolinone analogues of CEP-26401 (irdabisant) as potent, selective histamine H3 receptor inverse agonists. Bioorg Med Chem Lett. 2012 Jun 15;22(12):4198-202. doi: 10.1016/j.bmcl.2012.04.001. Epub 2012 Apr 26. PubMed PMID: 22617490.

4: Becknell NC, Lyons JA, Aimone LD, Gruner JA, Mathiasen JR, Raddatz R, Hudkins RL. Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists. Bioorg Med Chem Lett. 2011 Dec 1;21(23):7076-80. doi: 10.1016/j.bmcl.2011.09.091. Epub 2011 Sep 29. PubMed PMID: 22014551.

5: Raddatz R, Hudkins RL, Mathiasen JR, Gruner JA, Flood DG, Aimone LD, Le S, Schaffhauser H, Duzic E, Gasior M, Bozyczko-Coyne D, Marino MJ, Ator MA, Bacon ER, Mallamo JP, Williams M. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities. J Pharmacol Exp Ther. 2012 Jan;340(1):124-33. doi: 10.1124/jpet.111.186585. Epub 2011 Oct 14. PubMed PMID: 22001260.

6: Hudkins RL, Raddatz R, Tao M, Mathiasen JR, Aimone LD, Becknell NC, Prouty CP, Knutsen LJ, Yazdanian M, Moachon G, Ator MA, Mallamo JP, Marino MJ, Bacon ER, Williams M. Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant): a potent, selective histamine H3 receptor inverse agonist. J Med Chem. 2011 Jul 14;54(13):4781-92. doi: 10.1021/jm200401v. Epub 2011 Jun 2. PubMed PMID: 21634396.